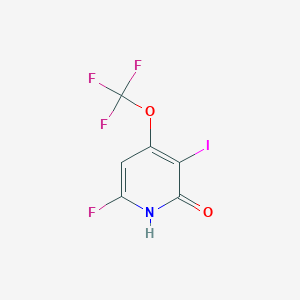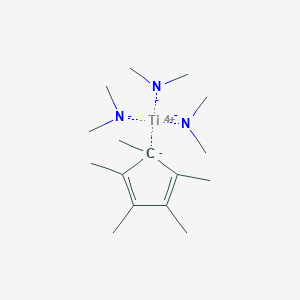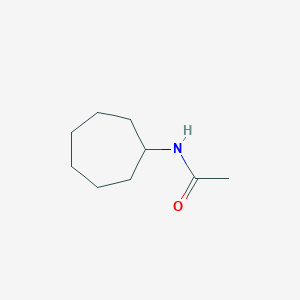
N-cycloheptylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptylacetamide is an organic compound with the molecular formula C10H19NO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a cycloheptyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-cycloheptylacetamide can be synthesized through the reaction of cycloheptylamine with acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the amide bond. The general reaction is as follows:
[ \text{Cycloheptylamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-cycloheptylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding this compound oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: this compound oxides.
Reduction: Cycloheptylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N-cycloheptylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of N-cycloheptylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, thereby preventing substrate binding and subsequent catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-cyclohexylacetamide: Similar in structure but with a cyclohexyl group instead of a cycloheptyl group.
N-cyclopentylacetamide: Contains a cyclopentyl group instead of a cycloheptyl group.
N-cyclooctylacetamide: Contains a cyclooctyl group instead of a cycloheptyl group.
Uniqueness
N-cycloheptylacetamide is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its analogs with smaller or larger rings. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
N-cycloheptylacetamide |
InChI |
InChI=1S/C9H17NO/c1-8(11)10-9-6-4-2-3-5-7-9/h9H,2-7H2,1H3,(H,10,11) |
Clé InChI |
FYNKKHMKYVUNMS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1CCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



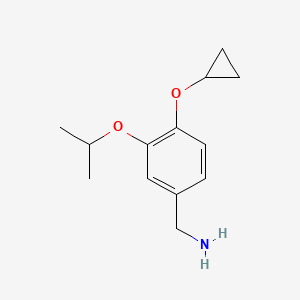
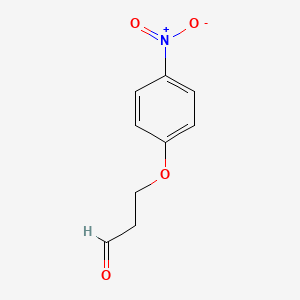
![3-Bromo-7-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14803584.png)
![Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]-](/img/structure/B14803592.png)
![3-bromo-4-tert-butyl-N'-[(naphthalen-1-yloxy)acetyl]benzohydrazide](/img/structure/B14803593.png)
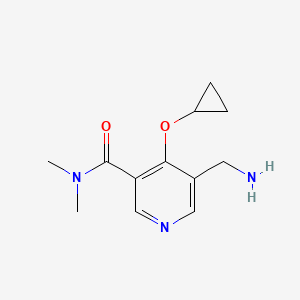
![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14803601.png)
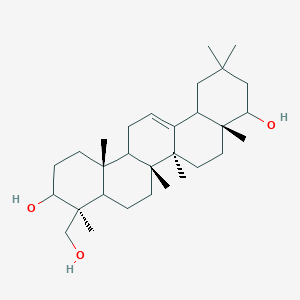
![tert-butyl N-[1-[(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B14803624.png)
![N,N-dimethyl-2-[[(1S,2S)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine](/img/structure/B14803628.png)
![{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid](/img/structure/B14803629.png)
